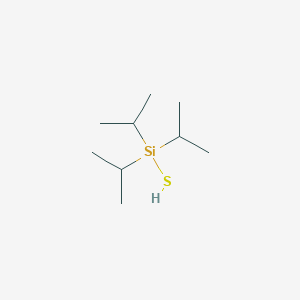

Triisopropylsilanethiol

Overview

Description

Triisopropylsilanethiol is an organosilicon compound. It is a convenient synthetic equivalent of H2S for the synthesis of alkanethiols and unsymmetrical dialkyl sulfides .

Synthesis Analysis

Triisopropylsilanethiol is used as a polarity-reversal catalyst in radical reactions . It is also used as a ligand in the Ziegler-Natta polymerization of ethylene .

Molecular Structure Analysis

The molecular formula of Triisopropylsilanethiol is C9H22SSi . The InChI string is InChI=1S/C9H22SSi/c1-7(2)11(10,8(3)4)9(5)6/h7-10H,1-6H3 and the InChIKey is CPKHFNMJTBLKLK-UHFFFAOYSA-N .

Chemical Reactions Analysis

Triisopropylsilanethiol is used as a polarity-reversal catalyst in radical reactions . It is also used as a ligand in the Ziegler-Natta polymerization of ethylene .

Physical And Chemical Properties Analysis

Triisopropylsilanethiol has a boiling point of 70-75 °C (2 mmHg) and a density of 0.887 g/mL at 25 °C . It is soluble in most organic solvents .

Scientific Research Applications

Organic Synthesis

Triisopropylsilanethiol is used as a reagent in organic synthesis . It serves as an effective alternative to H2S for the preparation of unsymmetrical dialkyl sulfides and alkanethiols . The method involves the alkylation of Triisopropylsilanethiol in a selective manner with 1° and 2° alkyl halides or tosylates . This provides a convenient source of alkanethiols and unsymmetrical dialkyl sulfides .

Surface Modification

Triisopropylsilanethiol is used in surface modification . It has been used in the development of hybrid coatings, yielding synergistic effects of the inorganic components within the thiol–ene matrix . The UV-triggered thiol–ene reaction is fast and efficient, which is useful for surface modification with spatial and temporal control .

Catalysis

Triisopropylsilanethiol serves as a polarity reversal catalyst in radical reactions . During radical reactions, it serves as a polarity reversal catalyst, which is particularly useful in the deuteration of silanes .

Preparation of Thioacetals

Triisopropylsilanethiol is a convenient reagent for preparing thioacetals . Thioacetals are important intermediates in organic synthesis, especially in the protection of carbonyl groups .

Safety And Hazards

Future Directions

properties

IUPAC Name |

tri(propan-2-yl)-sulfanylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22SSi/c1-7(2)11(10,8(3)4)9(5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKHFNMJTBLKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392455 | |

| Record name | Triisopropylsilanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triisopropylsilanethiol | |

CAS RN |

156275-96-6 | |

| Record name | Triisopropylsilanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tris(propan-2-yl)silanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B126221.png)

![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B126239.png)